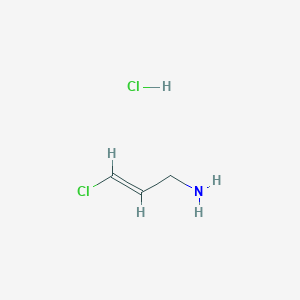![molecular formula C12H8N2O B3272900 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde CAS No. 575452-25-4](/img/structure/B3272900.png)
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Descripción general
Descripción
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.2 g/mol. This compound features a benzaldehyde moiety substituted with a pyrazole ring via an ethynyl linker. It is primarily used in research settings and has various applications in synthetic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N) or diisopropylamine (DIPA)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
The scalability of this reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Aplicaciones Científicas De Investigación
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde largely depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and pyrazole functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Another compound featuring a pyrazole ring, known for its antimicrobial and anticancer activities.
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, used in various synthetic applications.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: A pyrazole derivative with potential pharmaceutical applications.
Uniqueness
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde is unique due to its ethynyl linker, which imparts distinct electronic properties and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propiedades
IUPAC Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12/h1-2,4-5,7-9H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRGFIHOJASQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)](/img/structure/B3272824.png)






![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)

![6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3272905.png)
![[(2-Bromoethyl)sulfanyl]cyclohexane](/img/structure/B3272908.png)


